![molecular formula C17H17NO4 B11688114 2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B11688114.png)
2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, dimethyl groups, and an epoxyisoindole core
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can be achieved through multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the epoxyisoindole moiety in acidic media .
Chemical Reactions Analysis
2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The epoxy group can be hydrolyzed under acidic or basic conditions to form diols.
Scientific Research Applications
2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the epoxy group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenyl)-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione include:
2-methoxyphenyl isocyanate: Known for its use as a chemoselective reagent.
4,7-dimethyl-2H-chromen-2-one: A precursor in the synthesis of various heterocyclic compounds.
Epoxyisoindole derivatives: Compounds with similar epoxy and isoindole structures used in organic synthesis and material science.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,7-dimethyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H17NO4/c1-16-8-9-17(2,22-16)13-12(16)14(19)18(15(13)20)10-6-4-5-7-11(10)21-3/h4-9,12-13H,1-3H3 |
InChI Key |
VRFNMNVGEUOPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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